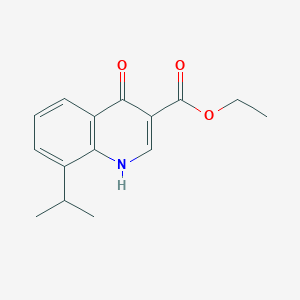![molecular formula C18H20N2O4S B5629822 3-{[(3,4-dihydro-2H-chromen-3-ylmethyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B5629822.png)
3-{[(3,4-dihydro-2H-chromen-3-ylmethyl)amino]sulfonyl}-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 3-{[(3,4-dihydro-2H-chromen-3-ylmethyl)amino]sulfonyl}-N-methylbenzamide often involves multi-step chemical processes, including acylation, catalytic hydrogenation, and the use of various catalysts and solvents to achieve desired yields and purities. For example, the synthesis of related compounds has demonstrated the effectiveness of Raney Nickel as a catalyst under specific conditions, showcasing high yields and the importance of solvent choice and reaction conditions in the synthesis process (Mao Duo, 2000).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and theoretical calculations (e.g., B3LYP/6-311++G(d,p) level of theory), provides detailed insights into the steric and electronic structures of compounds. Such analyses have revealed the complexity of molecular interactions and the factors stabilizing certain molecular configurations in related chromene-based compounds (A. Pankratov et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds like 3-{[(3,4-dihydro-2H-chromen-3-ylmethyl)amino]sulfonyl}-N-methylbenzamide often highlight the versatility and reactivity of such molecules. For instance, the aminosulfonylation reaction to produce sulfonylated lactams demonstrates the functional group tolerance and the role of catalysts in guiding reaction pathways for similar compounds (Li-Jing Wang et al., 2019).
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-2H-chromen-3-ylmethylsulfamoyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-19-18(21)15-6-4-7-16(10-15)25(22,23)20-11-13-9-14-5-2-3-8-17(14)24-12-13/h2-8,10,13,20H,9,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVOYJKMXJXCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3,4-dihydro-2H-chromen-3-ylmethyl)amino]sulfonyl}-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5629741.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(cyclopropylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5629749.png)
![8-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5629772.png)


![[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5629804.png)


![2-({[3-(4-methoxyphenyl)propanoyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5629830.png)
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5629834.png)
![2-methyl-9-[(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629843.png)
![(3aS*,10aS*)-2-(3-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5629847.png)

![2-propyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5629858.png)